molecular formula C8H14O2 B12553947 5-Hexenoic acid, 2-ethyl-, (R)- CAS No. 161646-93-1

5-Hexenoic acid, 2-ethyl-, (R)-

Cat. No.: B12553947
CAS No.: 161646-93-1
M. Wt: 142.20 g/mol
InChI Key: FWUSTFBMWUQKDP-SSDOTTSWSA-N
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Description

5-Hexenoic acid, 2-ethyl-, ®- is an organic compound with the molecular formula C8H14O2 . It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family and contains a double bond, making it an unsaturated fatty acid. It is used in various chemical synthesis processes and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 2-ethyl-, ®- can be achieved through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce 5-Hexenoic acid, 2-ethyl-, ®- .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 2-ethyl-, ®- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexenoic acid, 2-ethyl-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 2-ethyl-, ®- involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexenoic acid, 2-ethyl-, ®- is unique due to its chiral nature and the presence of both a double bond and a carboxylic acid group. This combination of features makes it a versatile compound in chemical synthesis and research .

Properties

CAS No.

161646-93-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-2-ethylhex-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1

InChI Key

FWUSTFBMWUQKDP-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CCC=C)C(=O)O

Canonical SMILES

CCC(CCC=C)C(=O)O

Origin of Product

United States

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